molecular formula C11H10N2O2 B3159554 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde CAS No. 862816-08-8

3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B3159554
CAS RN: 862816-08-8
M. Wt: 202.21 g/mol
InChI Key: XPFTYBUGNZQQPW-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various spectroscopic techniques, including ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA . These techniques can provide information about the bond lengths, bond angles, and functional groups present in the molecule.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde” can undergo would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system they interact with . Some pyrazole derivatives have been found to have anticancer, anti-inflammatory, and antimicrobial activities.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The study of pyrazole derivatives is a rapidly evolving field, with new compounds being synthesized and studied for their potential applications in medicine and other fields . Future research on “3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde” could involve further studies on its synthesis, properties, and potential applications.

properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFTYBUGNZQQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Synthesis routes and methods

Procedure details

4.06 g (41.0 mmol) of manganese dioxide was added to a chloroform solution (30 ml) of 1.67 g (8.20 mmol) of the obtained [5-(4-methoxyphenyl)-2H-pyrazol-3-yl]-methanol, and stirred at 80° C. for 8 hours. The reaction liquid was filtered through Celite, and concentrated under reduced pressure to obtain 762 mg (yield: 44%) of 5-(4-methoxyphenyl)-2H-pyrazole-3-carbaldehyde as a white solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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